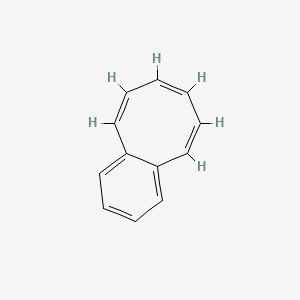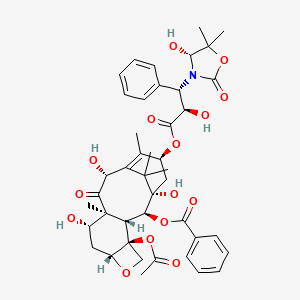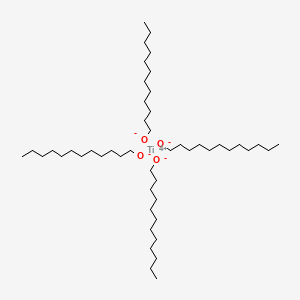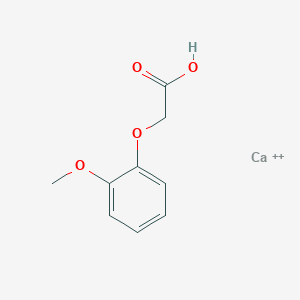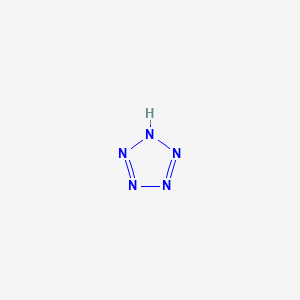
Barium dibutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium dibutyrate is an organic compound with the chemical formula C8H14BaO4This compound is characterized by its molecular weight of 311.521 g/mol and is often used in research and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium dibutyrate can be synthesized through the reaction of barium hydroxide with butyric acid. The reaction typically involves mixing an aqueous solution of barium hydroxide with butyric acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization or precipitation methods .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The compound is often produced in batch reactors where the reactants are mixed, and the product is isolated through filtration and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
Barium dibutyrate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with sulfate ions, it forms barium sulfate, a common precipitate.
Acid-Base Reactions: It reacts with strong acids to form butyric acid and barium salts.
Common Reagents and Conditions
Sulfate Ions: Used in precipitation reactions to form barium sulfate.
Strong Acids: Such as hydrochloric acid, used in acid-base reactions to release butyric acid.
Major Products
Barium Sulfate: Formed in precipitation reactions.
Butyric Acid: Released in acid-base reactions.
Wissenschaftliche Forschungsanwendungen
Barium dibutyrate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of barium dibutyrate involves its interaction with cellular components and biochemical pathways. It is known to interact with G-protein coupled receptors (GPCRs) and inhibit histone deacetylase (HDAC), leading to various cellular effects . These interactions can influence gene expression, cellular metabolism, and other critical biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Butyrate: Similar in structure but with different properties and applications.
Barium Acetate: Another barium salt with distinct chemical and physical properties.
Uniqueness
Barium dibutyrate is unique due to its specific interactions with biological systems and its applications in both research and industry. Its ability to act as a reagent in various chemical reactions and its potential therapeutic applications set it apart from other barium compounds .
Eigenschaften
CAS-Nummer |
31416-33-8 |
|---|---|
Molekularformel |
C8H14BaO4 |
Molekulargewicht |
311.52 g/mol |
IUPAC-Name |
barium(2+);butanoate |
InChI |
InChI=1S/2C4H8O2.Ba/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
AESMDVCWMVZFRQ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


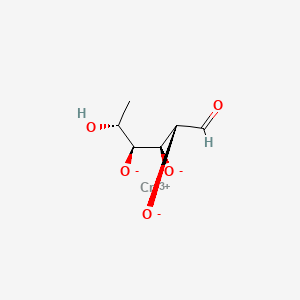
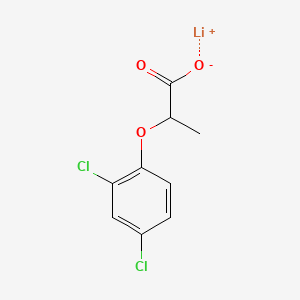
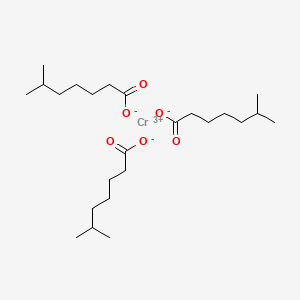
![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)
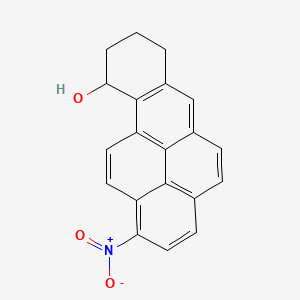

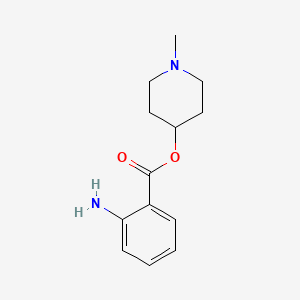
![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
